[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene
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Overview
Description
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene is an organic compound characterized by the presence of a benzenesulfonyl group and a bromoethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene typically involves the reaction of benzenesulfonyl chloride with a suitable bromoethenyl precursor under controlled conditions. One common method involves the use of phosphorus pentachloride (PCl5) and sodium hydroxide (NaOH) to chlorinate benzenesulfonic acid, forming benzenesulfonyl chloride. This intermediate is then reacted with a bromoethenyl compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromoethenyl group can participate in addition and substitution reactions, leading to the formation of different products that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar sulfonyl functionality but lacking the bromoethenyl group.
4-(Bromomethyl)benzenesulfonyl Chloride: A related compound with a bromomethyl group instead of a bromoethenyl group.
Uniqueness
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene is unique due to the presence of both the benzenesulfonyl and bromoethenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
52920-43-1 |
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Molecular Formula |
C14H11BrO2S |
Molecular Weight |
323.21 g/mol |
IUPAC Name |
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene |
InChI |
InChI=1S/C14H11BrO2S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-11H/b14-11+ |
InChI Key |
KZEKKKHNXUUYJO-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\S(=O)(=O)C2=CC=CC=C2)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=CS(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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